3,3-dimethyl-2-(methylsulfanyl)-3H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-2-methylsulfanylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-11(2)8-6-4-5-7-9(8)12-10(11)13-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTYYQMNFNOMBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N=C1SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19369-75-6 | |
| Record name | 3,3-dimethyl-2-(methylsulfanyl)-3H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanistic Investigations into the Reactivity of 3,3 Dimethyl 2 Methylsulfanyl 3h Indole
Reactivity of the Alkylthio Group in Nitrogen Heterocyclic Compounds
The alkylthio group (-SMe) at the C2 position of the 3H-indole core is a key determinant of the molecule's reactivity. In the context of nitrogen heterocyclic compounds, alkylthio groups are known to be excellent leaving groups, particularly after activation. This reactivity is central to their use in the synthesis of other functionalized heterocycles.
Research has demonstrated the reactivity of the alkylthio group in analogous systems. For instance, in 3,3-dimethyl-2-methylthio-3H-indole, the methylthio group can be displaced by reactive methylene (B1212753) compounds, leading to the formation of cyanine (B1664457) bases. rsc.org This reactivity highlights the electrophilic nature of the C2 carbon to which the methylsulfanyl group is attached. The reaction is facilitated by the stability of the departing methanethiolate (B1210775) anion (MeS⁻) or its protonated form, methanethiol. The general reactivity of alkylthio groups in nitrogen ring compounds has been a subject of study, particularly in the context of quinazolines and other heterocyclic systems. rsc.org
The reactivity can be modulated by quaternization of the indole (B1671886) nitrogen, which significantly enhances the leaving group ability of the methylsulfanyl moiety. This increased reactivity makes the C2 position highly susceptible to nucleophilic attack.
Table 1: Representative Reactions of the Alkylthio Group
| Reactant | Conditions | Product Type | Reference |
|---|---|---|---|
| Active Methylene Compound | Heat | Cyanine Base | rsc.org |
Electrophilic and Nucleophilic Substitution Reactions on the 3H-Indole Core
The 3H-indole core of 3,3-dimethyl-2-(methylsulfanyl)-3H-indole exhibits distinct reactivity towards electrophiles and nucleophiles compared to its 1H-indole counterpart.
Electrophilic Substitution: In typical 1H-indole systems, electrophilic substitution preferentially occurs at the C3 position due to the ability of the nitrogen lone pair to stabilize the resulting cationic intermediate (arenium ion) without disrupting the benzene (B151609) ring's aromaticity. bhu.ac.inbhu.ac.in However, in this compound, the C3 position is sp³-hybridized and blocked by two methyl groups. This steric hindrance and lack of a C3-H bond prevents direct electrophilic attack at this site.
Consequently, electrophilic attack is redirected. While the pyrrole (B145914) ring in 1H-indoles is generally more activated than the benzene ring, the deactivating effect of the imine nitrogen in the 3H-indole system can make the benzene ring a competitive site for substitution. bhu.ac.in Electrophilic substitution on the benzene portion of the indole nucleus would follow standard directing rules, influenced by the electron-donating character of the fused heterocyclic system. Alternatively, intramolecular electrophilic aromatic substitution is a key step in some synthetic routes to 3H-indoles, suggesting the benzene ring is sufficiently nucleophilic. acs.orgorganic-chemistry.org
Nucleophilic Substitution: The 3H-indole core is inherently more susceptible to nucleophilic attack than the electron-rich 1H-indole system. The C2 position is particularly activated towards nucleophiles due to its imine character and the presence of the methylsulfanyl leaving group. nii.ac.jp Nucleophilic substitution at C2, displacing the methylsulfanyl group, is a primary reaction pathway.
While less common, nucleophilic substitution can also occur at other positions if a suitable leaving group is present. Studies on other indole systems have shown that nucleophilic substitution can happen at the 3'-position of the indole ring, although this often requires the generation of highly reactive electrophilic intermediates. researchgate.netresearchgate.net Unprecedented S_N2-type reactions on the indole nitrogen have also been reported, particularly in 1-hydroxyindole (B3061041) derivatives, which highlights the diverse reactivity patterns of the indole nucleus. clockss.orgcore.ac.uk For this compound, the primary focus remains the displacement of the C2 substituent.
Pericyclic Reactions and Isomerizations Involving the 3H-Indole System
The 3H-indole system can participate in various isomerizations and pericyclic reactions. Isomerization between different tautomeric forms of indoles is a fundamental process. 3H-Indole is a stable tautomer of 1H-indole and can be a precursor in rearrangements to form other isomers like o-tolunitrile. researchgate.net For the title compound, the gem-dimethyl groups at C3 prevent simple tautomerization to the corresponding 1H-indole.
However, the 3H-indole moiety can undergo other types of structural changes. For example, photo-induced E-Z isomerization is a known process for related systems like 3-benzylidene-indolin-2-ones, where light stimuli can be used to control the stereochemistry of an exocyclic double bond. rsc.org While this compound lacks such a bond, derivatives could be designed to undergo similar photochemical reactions.
Pericyclic reactions, such as electrocyclizations, are also plausible. Dehydrogenative photocyclization of 3-styryl indoles can lead to fused indole systems through a 6π-electrocyclic ring-closing reaction. acs.org Intramolecular cyclization is a key strategy for the synthesis of 3H-indoles from enamines, which proceeds through an intramolecular Friedel-Crafts-type reaction. organic-chemistry.orgnih.gov Furthermore, gold-mediated cycloisomerization has been used to prepare fused oxazino[4,3-a]indol-1-ones, demonstrating the utility of the indole system in complex cyclization cascades. nih.gov These examples suggest that the 3H-indole core in this compound could be a platform for designing and studying various pericyclic and isomerization reactions.
Reaction Kinetics and Mechanistic Pathways
Understanding the reaction kinetics and mechanistic pathways is crucial for controlling the reactivity of this compound. While specific kinetic data for this exact compound is not widely available, mechanistic proposals can be inferred from related systems.
The synthesis of 3H-indoles via iodine-mediated cyclization of enamines is proposed to proceed through a specific mechanistic pathway. This involves an initial oxidative iodination to generate an iodide intermediate, followed by an intramolecular Friedel-Crafts aromatic alkylation, and finally, rearomatization to yield the 3H-indole product. acs.orgorganic-chemistry.org The rates of these steps would be influenced by the electronic nature of the substituents on the aromatic ring.
For nucleophilic substitution at the C2 position, the reaction likely proceeds through a stepwise addition-elimination mechanism. A nucleophile would first attack the electrophilic C2 carbon, forming a tetrahedral intermediate. Subsequent elimination of the methylsulfanyl group would then yield the final product. The rate-determining step would depend on the nature of the nucleophile and the reaction conditions.
Kinetic studies on the degradation of structurally similar compounds, like 3,3-dimethylbutanal, have been performed to understand their atmospheric chemistry. researchgate.netcopernicus.org These studies determine rate coefficients for reactions with various oxidants. A similar approach could be used to quantify the reactivity of this compound.
Table 2: Hypothetical Kinetic Data for Nucleophilic Substitution at C2 This table is illustrative and based on general principles, not specific experimental data for the title compound.
| Nucleophile | Solvent | Temperature (°C) | Rate Constant, k (s⁻¹) |
|---|---|---|---|
| Piperidine | DMF | 25 | k₁ |
| Sodium Methoxide | Methanol | 25 | k₂ |
The mechanistic pathways for palladium-catalyzed domino reactions to form fused indole skeletons have also been detailed. These often involve a Pd(0)/Pd(II) catalytic cycle comprising steps like oxidative addition, carbopalladation, C-H activation, alkyne insertion, and reductive elimination. mdpi.com Such complex, multi-step pathways are characteristic of modern synthetic methods involving indole derivatives.
Advanced Spectroscopic and Analytical Characterization of 3,3 Dimethyl 2 Methylsulfanyl 3h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)
For the ¹H NMR spectrum, the following proton signals would be anticipated:
A singlet for the six protons of the two methyl groups at the C3 position.
A singlet for the three protons of the methylsulfanyl group attached to the C2 position.
A series of multiplets in the aromatic region corresponding to the four protons on the benzene (B151609) ring of the indole (B1671886) nucleus.
The ¹³C NMR spectrum would be expected to show distinct signals for each of the 11 carbon atoms in the molecule, including:
A signal for the quaternary C3 carbon.
Signals for the two equivalent methyl carbons at the C3 position.
A signal for the methyl carbon of the methylsulfanyl group.
Signals for the carbons of the indole ring system, including the C2 carbon and the carbons of the benzene ring.
Further structural confirmation and assignment of proton and carbon signals could be achieved through two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), which identifies proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation), which correlate proton and carbon signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,3-Dimethyl-2-(methylsulfanyl)-3H-indole
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3-(CH₃)₂ | Singlet | Signal for C3-CH₃ |
| S-CH₃ | Singlet | Signal for S-CH₃ |
| Aromatic-H | Multiplets | Signals for Aromatic C |
| C2 | - | Signal for C2 |
| C3 | - | Signal for C3 |
Note: This table is predictive and awaits experimental verification.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, GC-MS)
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of its elemental formula, C₁₁H₁₃NS. The predicted monoisotopic mass for this compound is 191.07687 Da. PubChem provides predicted collision cross-section (CCS) values for various adducts of this compound, which can be useful in ion mobility-mass spectrometry studies.
Gas Chromatography-Mass Spectrometry (GC-MS) would reveal the fragmentation pattern of the molecule under electron ionization (EI). A plausible fragmentation pathway would involve the loss of a methyl group from the gem-dimethyl group at the C3 position, or cleavage of the methylsulfanyl group. The resulting fragment ions would be characteristic of the 3,3-dimethyl-3H-indole scaffold.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 192.08415 |
| [M+Na]⁺ | 214.06609 |
| [M-H]⁻ | 190.06959 |
| [M]⁺ | 191.07632 |
Data sourced from PubChemLite. uni.lu
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.
The IR spectrum of this compound would be expected to show characteristic absorption bands for:
C-H stretching vibrations of the aromatic and methyl groups.
C=N stretching of the 3H-indole ring system.
C-S stretching of the methylsulfanyl group.
Aromatic C=C stretching vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the indole chromophore. The electronic transitions would likely be of the π → π* type, associated with the conjugated system of the indole ring. The position and intensity of these absorption maxima can be influenced by the solvent polarity.
Computational Chemistry and Molecular Modeling Studies of 3,3 Dimethyl 2 Methylsulfanyl 3h Indole
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
This section would typically present the optimized molecular geometry of 3,3-dimethyl-2-(methylsulfanyl)-3H-indole, calculated using a specific level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). Key structural parameters such as bond lengths, bond angles, and dihedral angles would be detailed in a data table, providing a precise three-dimensional picture of the molecule's lowest energy conformation. The discussion would focus on how the substitution of dimethyl and methylsulfanyl groups influences the geometry of the 3H-indole core.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Here, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be reported. The energy gap (ΔE = ELUMO – EHOMO) would be calculated to provide insights into the molecule's chemical reactivity and kinetic stability. A table would list these energy values, and graphical representations would show the spatial distribution of the HOMO and LUMO across the molecule, indicating the likely sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
NBO analysis would be used to explore charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within the molecule. A detailed table would quantify the stabilization energies (E(2)) associated with significant donor-acceptor orbital interactions, such as those between lone pair orbitals and antibonding orbitals, revealing the nature of electronic stabilization within the molecular structure.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map would be presented as a color-coded 3D visualization of the electrostatic potential on the molecule's surface. This map would identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. The discussion would pinpoint the most likely sites for electrophilic and nucleophilic reactions, with specific potential values highlighted for key areas, such as the nitrogen and sulfur atoms.
Nonlinear Optical (NLO) Properties Prediction
This final section would report the results of theoretical calculations for NLO properties. A data table would list the computed values for the dipole moment (μ), the mean polarizability (<α>), the anisotropy of polarizability (Δα), and the first-order hyperpolarizability (βtot). These values would be compared to standard NLO materials (like urea) to assess the potential of this compound for applications in optoelectronic technologies.
Until dedicated computational research on this compound is performed and published, the specific data required to populate these sections remains speculative.
Synthetic Utility and Transformations of 3,3 Dimethyl 2 Methylsulfanyl 3h Indole in Organic Synthesis
Role as a Precursor in Heterocyclic Synthesis
3,3-Dimethyl-2-(methylsulfanyl)-3H-indole is a key intermediate in the synthesis of various heterocyclic compounds, most notably cyanine (B1664457) dyes. The methylsulfanyl group at the C2 position acts as a good leaving group, facilitating condensation reactions with a variety of nucleophiles.
One of the primary applications of this compound is in the synthesis of trimethine and pentamethine cyanine dyes. These dyes are characterized by their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, making them useful as fluorescent labels and probes in biomedical applications. The synthesis typically involves the reaction of the indolenium salt of this compound with a suitable bis-aldehyde or a vinylogous formamidinium salt.
The general synthetic approach involves the quaternization of the indolenine nitrogen, which enhances the electrophilicity of the C2 position and the leaving group ability of the methylsulfanyl group. The resulting indolenium salt then readily reacts with a nucleophilic partner. For example, in the synthesis of symmetrical trimethine cyanine dyes, two equivalents of the quaternized indole (B1671886) precursor react with one equivalent of a compound that provides a single carbon bridge, such as triethyl orthoformate.
| Precursor | Reagent | Product Type | Reference |
| 1-Alkyl-2,3,3-trimethyl-3H-indolium salt | Triethyl orthoformate | Symmetrical trimethine cyanine dye | google.com |
| 1-Alkyl-2,3,3-trimethyl-3H-indolium salt | N,N'-diphenylformamidine | Symmetrical trimethine cyanine dye | researchgate.net |
| 1-Alkyl-2,3,3-trimethyl-3H-indolium salt | Malonaldehyde bis(phenylimine) hydrochloride | Symmetrical pentamethine cyanine dye | mdpi.com |
This table presents analogous reactions with the closely related 2,3,3-trimethyl-3H-indole, as direct examples with this compound are not extensively detailed in the provided literature. The reactivity pattern is expected to be similar.
Furthermore, the reactivity of the related 2,3,3-trimethylindolenine (B142774) in Vilsmeier-Haack reactions to form β-diformyl compounds, which are then cyclized with hydrazines to yield pyrazolyl-indoles, suggests a potential pathway for this compound to be transformed into other complex heterocyclic systems. researchgate.net The methylsulfanyl group could potentially be displaced by a nucleophile after the formation of an intermediate, leading to a variety of substituted indoles.
Applications in Multi-component Reactions
While direct applications of this compound in multi-component reactions (MCRs) are not extensively documented in the available literature, the general reactivity of indole derivatives provides a strong indication of its potential in this area. researchgate.netmdpi.com MCRs are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly relevant. mdpi.com Given the electrophilic nature of the C2 position in the quaternized form of this compound, it could potentially act as the electrophilic component in such reactions. For instance, it could react with an isocyanide and a carboxylic acid (in a Passerini-type reaction) or with an isocyanide, an amine, and a carboxylic acid (in a Ugi-type reaction) to generate highly functionalized indole derivatives.
The following table outlines a hypothetical multi-component reaction involving this compound based on known indole reactivity.
| Component 1 | Component 2 | Component 3 | Potential Product |
| Quaternized this compound | Isocyanide | Carboxylic Acid | α-Acyloxy-carboxamide substituted indole |
This proposed reactivity is based on the known behavior of similar heterocyclic systems in MCRs and represents a promising area for future research. researchgate.net
Derivatization Strategies for Novel Indole Architectures
The derivatization of this compound can lead to a wide array of novel indole architectures with potential applications in medicinal chemistry and materials science. nih.govopenmedicinalchemistryjournal.comnih.gov The primary sites for derivatization are the C2 position, through displacement of the methylsulfanyl group, and the indole nitrogen, after quaternization.
As discussed in the context of cyanine dye synthesis, the methylsulfanyl group can be readily displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at the C2 position. For example, reaction with other thiols could lead to the formation of unsymmetrical disulfides, while reaction with amines could yield 2-amino-3,3-dimethyl-3H-indoles.
Furthermore, the quaternization of the indole nitrogen not only activates the C2 position but also provides a handle for further functionalization. The counter-ion of the resulting indolenium salt can be varied, and the N-alkyl or N-aryl group can be chosen to modulate the properties of the final molecule.
The following table summarizes potential derivatization strategies for this compound.
| Reaction Type | Reagent | Product Feature |
| Nucleophilic Substitution | Primary or Secondary Amines | 2-Amino-3,3-dimethyl-3H-indole derivative |
| Nucleophilic Substitution | Thiols | 2-Alkyl/Aryl-sulfanyl-3,3-dimethyl-3H-indole derivative |
| Quaternization | Alkyl Halides | N-Alkyl-3,3-dimethyl-2-(methylsulfanyl)-3H-indolium salt |
| Condensation | Active Methylene (B1212753) Compounds | C2-substituted vinyl indolenine |
These derivatization strategies open up avenues for the synthesis of a vast library of novel indole-based compounds for various scientific investigations.
Exploration of Biological Mechanisms and Structure Activity Relationships of 3,3 Dimethyl 2 Methylsulfanyl 3h Indole Analogues in Vitro Studies
Molecular Target Identification and Binding Modes
The biological activity of indole (B1671886) derivatives is intrinsically linked to their ability to bind to specific molecular targets, primarily proteins such as enzymes and receptors. The indole ring system, being electron-rich, can participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions. researchgate.net These interactions are crucial for the stable binding of the molecule within the active or allosteric sites of a target protein, which is a prerequisite for modulating its function.
For indole analogues, molecular targets are diverse and include tubulin, kinases, and various metabolic enzymes. nih.govnih.gov Molecular docking studies on different indole derivatives have elucidated potential binding modes. For instance, in the context of cyclooxygenase-2 (COX-2) inhibition, docking studies revealed that indole derivatives can orient themselves within the enzyme's active site to form hydrogen bonds with key amino acid residues like Tyr355 and Arg120, mimicking the binding of established inhibitors. nih.gov Similarly, in tyrosinase inhibition, molecular docking suggests that indole derivatives can bind near the enzyme's catalytic copper ions, with interactions that change the conformation and microenvironment of the enzyme. nih.gov
The binding of indole derivatives is not limited to enzymes. Studies have also shown that they can interact with DNA, typically by binding to the minor groove, a process driven by hydrogen bonding and π-π interactions. researchgate.net The specific substituents on the indole scaffold dictate the preferred molecular target and the precise nature of the binding interactions, highlighting the versatility of this heterocyclic system in drug design.
Structure-Activity Relationship (SAR) Studies for Indole Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For indole derivatives, SAR investigations have provided critical insights into the roles of various substituents on the indole core.
Influence of the Methylthio Group on Biological Interactions
The presence of a methylthio (-SCH₃) group, particularly at the C2 position of the indole ring, can significantly modulate a molecule's physicochemical properties and its interaction with biological targets. The sulfur atom in the methylthio group can influence electronic distribution, lipophilicity, and steric profile. While direct SAR studies on the 2-(methylsulfanyl) group are less common than for other positions, its impact can be inferred from broader principles. The sulfur atom can act as a hydrogen bond acceptor and may engage in other non-covalent interactions within a protein's binding pocket. Its lipophilic nature can enhance membrane permeability or hydrophobic interactions with the target. For example, in a series of COX-2 inhibitors, the presence and nature of sulfur-containing moieties were found to be critical for activity.
Impact of Dimethyl Substitution at the 3-Position
The C3 position is the most nucleophilic site on the indole ring and is a common point for substitution. nih.gov Introducing a gem-dimethyl group at the C3 position, as seen in 3,3-dimethyl-3H-indole structures, has profound consequences. This substitution sterically blocks the C3 position, preventing metabolic oxidation at this site, which can enhance the metabolic stability of the compound. Furthermore, the bulky dimethyl group can provide a critical steric anchor, forcing the molecule into a specific conformation that may be favorable for binding to a particular target. This steric hindrance can also confer selectivity, preventing the molecule from fitting into the binding sites of off-target proteins.
Substituent Effects on the Indole Ring System
The nature and position of substituents on the benzene (B151609) portion of the indole ring are crucial determinants of biological activity. researchgate.netnih.gov SAR studies have consistently shown that modifying positions 4, 5, 6, and 7 can fine-tune the potency and selectivity of indole derivatives.
Electronic Effects: The electronic properties of substituents play a significant role. Electron-donating groups (e.g., methoxy, -OCH₃) and electron-withdrawing groups (e.g., halogens like fluorine and chlorine, or nitro groups) alter the electron density of the indole π-system. researchgate.net This can affect the strength of π-π stacking interactions and the reactivity of the indole ring. For instance, in one study on CysLT1 antagonists, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net
Positional Effects: The position of the substituent is equally important. Studies on various indole-based inhibitors have shown that substitution at certain positions is more favorable for activity than others. For example, in a series of anti-inflammatory agents, substitution at the 4- and/or 6-positions of the indole ring was found to be optimal for activity. nih.gov In another study, substitution at position 7 of the indole ring was the most favorable for inhibitory activity. researchgate.net
Lipophilicity and Steric Factors: The size and lipophilicity of substituents also impact activity. Increased lipophilicity can enhance cell membrane penetration but may also lead to non-specific binding. The steric bulk of a substituent can influence how the molecule fits into the target's binding pocket, affecting both affinity and selectivity.
In Vitro Mechanistic Investigations of Biological Activities
Enzyme Inhibition Studies
Indole derivatives have been extensively investigated as inhibitors of a wide array of enzymes, demonstrating the broad therapeutic potential of this scaffold.
PI3Kα: The PI3K/AKT signaling pathway is often deregulated in cancer, making PI3Kα a key therapeutic target. Indole analogues have been identified as potent PI3Kα inhibitors. SAR studies have shown that substitutions at the 3, 5, and 7 positions of the azaindole ring system are critical for potent inhibition. elsevierpure.com Other research has highlighted that substitutions at the 4th position of the indole ring can also yield potent PI3K inhibitors. eurekaselect.commdpi.com
α-Glucosidase: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. Numerous studies have reported on indole derivatives as effective α-glucosidase inhibitors. bohrium.com Hybrid molecules combining indole with other heterocyclic scaffolds, such as coumarin (B35378) or thiazolidinone, have shown potent inhibitory activity, often exceeding that of the standard drug acarbose. nih.govnih.gov
| Compound Class | Example Substituent(s) | Target Enzyme | IC₅₀ (µM) | Reference |
| Thiazolidinone-indole | 3,4-dichloro, 4-hydroxy | α-Glucosidase | 2.40 ± 0.10 | nih.gov |
| Thiazolidinone-indole | 2,4-dichloro | α-Glucosidase | 2.70 ± 0.70 | nih.gov |
| Coumarin-indole Hybrid | 3-phenoxyphenyl | α-Glucosidase | 13.1 ± 0.2 | nih.gov |
| Indole-triazole Hybrid | Varies | α-Glucosidase | Potent activity reported | |
| Standard | Acarbose | α-Glucosidase | 11.70 ± 0.10 | nih.gov |
Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the treatment of Alzheimer's disease. Indole derivatives, structurally related to the drug donepezil, have been synthesized and shown to be potent inhibitors of both AChE and BChE. nih.govmdpi.commdpi.com The nature and size of substituents on the indole core significantly influence the inhibitory activity, with some compounds showing IC₅₀ values in the low micromolar range. bohrium.com
Xanthine Oxidase (XO): XO inhibitors are used to treat gout by reducing uric acid production. bohrium.com Indole-based scaffolds have been successfully utilized to design potent XO inhibitors. nih.gov For example, a series of 2-(indol-5-yl)thiazole derivatives demonstrated potent in vitro inhibitory activity, with the most active compound exhibiting an IC₅₀ value of 3.5 nM. bohrium.com
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. tandfonline.com A variety of indole derivatives have shown significant tyrosinase inhibitory activity. nih.govnih.gov Kinetic studies have revealed that these compounds can act as competitive or mixed-type inhibitors. researchgate.netznaturforsch.com The position of hydroxyl groups on the indole ring has been found to be particularly important for potent inhibition. researchgate.netznaturforsch.com
| Compound Class | Example Substituent(s) | Target Enzyme | IC₅₀ (µM) | Reference |
| Indole-thiazolidine-2,4-dione | Varies | Tyrosinase | 11.2 | nih.gov |
| Indole-thiosemicarbazone | 4-substitution on benzyl/phenyl ring | Tyrosinase | 12.40 ± 0.26 | nih.gov |
| 6-Hydroxyindole | - | Tyrosinase | 20 | znaturforsch.com |
| 7-Hydroxyindole | - | Tyrosinase | 79 | znaturforsch.com |
| Standard | Kojic Acid | Tyrosinase | 15.6 | nih.gov |
Topoisomerase: DNA topoisomerases are targets for anticancer drugs. Synthetic indole derivatives, such as the natural product analogue edotecarin, have been identified as inhibitors of topoisomerase I (TopI). mdpi.com
MurB: While inhibitors for UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme involved in bacterial cell wall synthesis, have been identified, specific reports on indole-based inhibitors are limited in the reviewed literature.
CYP51: Lanosterol 14α-demethylase (CYP51) is a critical enzyme in fungal ergosterol (B1671047) biosynthesis and a major target for antifungal drugs. frontiersin.org Azole antifungals work by binding to the heme iron in the enzyme's active site. nih.gov Indole scaffolds have been incorporated into novel CYP51 inhibitors, replacing an azole moiety in analogues of fluconazole (B54011) to develop new antifungal agents. nih.govnih.gov
COX-2: Selective inhibition of cyclooxygenase-2 (COX-2) is a major goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. nih.govtandfonline.com Many indole derivatives, often designed as analogues of the non-selective NSAID indomethacin (B1671933), have demonstrated potent and selective COX-2 inhibition. nih.govresearchgate.netresearchgate.net SAR studies have shown that replacing the acetic acid moiety of indomethacin and adding specific substituents like sulfonamides can confer high selectivity for COX-2. nih.gov
| Compound Class | Example Substituent(s) | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| N-1, C-3 substituted indole | Varies | COX-2 | 0.32 | >312 | nih.gov |
| Indole derivative | Sulfonamide at C-5 | COX-2 | 0.006 | 351 | nih.gov |
| Indole derivative | Sulfonamide at C-5 | COX-2 | 0.099 | 440 | nih.gov |
| Standard | Diclofenac | COX-2 | 1.21 | 15.18 | nih.gov |
Modulation of Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. Small molecules that can either inhibit or stabilize these interactions are of significant therapeutic interest. The potential for 3,3-dimethyl-2-(methylsulfanyl)-3H-indole analogues to modulate PPIs would be investigated through a variety of in vitro techniques.
Hypothetical Screening and Mechanistic Studies:
Initial Screening: A primary screen to identify if these indole analogues can disrupt or stabilize a specific PPI would typically involve high-throughput screening (HTS) assays. Common formats include fluorescence resonance energy transfer (FRET), time-resolved FRET (TR-FRET), AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), and protein-fragment complementation assays (PCA).
Biophysical Validation: Hits from primary screens would be validated using biophysical methods to confirm direct binding and to determine binding affinity and kinetics. Techniques such as surface plasmon resonance (SPR), bio-layer interferometry (BLI), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy are standard.
Structural Biology: To understand the precise mechanism of modulation, X-ray crystallography or cryogenic electron microscopy (cryo-EM) could be employed to solve the structure of the target protein in complex with an active indole analogue. This would reveal the binding site and the specific molecular interactions that are crucial for the modulatory effect.
Without specific experimental data, it is not possible to present a table of research findings on the modulation of protein-protein interactions by this compound analogues.
Cellular Pathway Modulation
The effect of a compound on cellular pathways provides insight into its mechanism of action and potential therapeutic applications. For this compound analogues, a systematic investigation would be required to determine which signaling cascades are affected.
Investigative Approaches:
Phenotypic Screening: An initial assessment might involve phenotypic screens where the compounds are tested for their effects on cell viability, proliferation, apoptosis, or other cellular behaviors in various cell lines.
Targeted Pathway Analysis: Based on the results of phenotypic screens or structural similarity to known bioactive molecules, specific pathways could be investigated. For instance, many indole derivatives are known to interact with pathways involved in cancer and inflammation, such as the PI3K/Akt/mTOR and NF-κB signaling pathways.
"Omics" Technologies: A broader, unbiased approach would utilize transcriptomics (e.g., RNA-seq) or proteomics to identify changes in gene or protein expression profiles in response to compound treatment. This can reveal unexpected pathway modulation and provide a more comprehensive understanding of the compound's cellular effects.
Western Blotting and Immunoassays: To validate findings from broader screens, specific protein modifications (e.g., phosphorylation) or expression levels within a pathway would be quantified using techniques like Western blotting or enzyme-linked immunosorbent assays (ELISA).
As no specific studies on the cellular pathway modulation by this compound analogues have been published, a data table of research findings cannot be provided.
Computational Docking and Molecular Dynamics Simulations in Biological Contexts
Computational methods are invaluable tools in modern drug discovery, providing insights into potential drug-target interactions and guiding the design of new compounds.
In Silico Methodologies:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound analogues, docking studies would be performed against the crystal structures of various potential protein targets. The results are typically scored based on the predicted binding affinity, helping to prioritize compounds for experimental testing.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. These simulations can help to refine the binding poses predicted by molecular docking and provide a more accurate estimation of binding free energies.
Quantitative Structure-Activity Relationship (QSAR): If a series of analogues with corresponding biological activity data were available, QSAR models could be developed. These models mathematically correlate the chemical structures of the compounds with their biological activities, enabling the prediction of the activity of novel, untested analogues.
The absence of published experimental data on the biological targets of this compound analogues means that no relevant computational docking or molecular dynamics simulation studies have been performed and reported. Therefore, a data table of computational findings is not available.
Q & A
Q. What are the established synthetic routes for 3,3-dimethyl-2-(methylsulfanyl)-3H-indole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves alkylation or sulfanyl substitution of indole precursors. Key approaches include:
- Alkylation of 3H-indole derivatives using methyl iodide or dimethyl sulfate under basic conditions (e.g., KOH/EtOH) to introduce the 3,3-dimethyl group .
- Thiolation via nucleophilic substitution with methylsulfanyl (SCH₃) reagents (e.g., NaSCH₃) at the 2-position, often requiring anhydrous conditions to avoid oxidation .
Optimization Tips:
- Temperature Control: Reactions at 0–5°C minimize side reactions (e.g., over-alkylation) .
- Catalysis: Use phase-transfer catalysts (e.g., TBAB) to enhance thiolation efficiency .
| Synthetic Route | Reagents | Yield Range | Key References |
|---|---|---|---|
| Alkylation | MeI, KOH/EtOH | 60–75% | |
| Thiolation | NaSCH₃, DMF | 45–65% |
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR distinguishes the methylsulfanyl (δ 2.1–2.3 ppm) and dimethyl groups (δ 1.5–1.6 ppm). Coupling patterns confirm substitution at the 2-position .
- ¹³C NMR identifies quaternary carbons (C3) and sulfur-linked carbons (C2, δ 120–125 ppm) .
- X-ray Crystallography: Resolves spatial arrangement, as seen in related 3H-indole derivatives (e.g., dihedral angles between heterocycles) .
- Mass Spectrometry (HRMS): Confirms molecular ion [M+H]⁺ (theoretical m/z 207.12 for C₁₁H₁₃NS) .
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability: Decomposes above 150°C; store at –20°C in inert atmospheres (N₂/Ar) to prevent oxidation of the sulfanyl group .
- Light Sensitivity: Degrades under UV exposure; use amber vials for long-term storage .
Advanced Research Questions
Q. How does the methylsulfanyl group at the 2-position influence regioselectivity in subsequent reactions?
Methodological Answer: The electron-rich sulfur atom directs electrophilic substitution (e.g., nitration, halogenation) to the 5- or 7-position of the indole ring. Computational studies (DFT) show:
- Nucleophilic Aromatic Substitution: Methylsulfanyl activates the 2-position for displacement by stronger nucleophiles (e.g., amines) .
- Electrophilic Attack: Para-directing effects observed in halogenation (e.g., Br₂/FeCl₃ favors C5 over C7) .
Experimental Design:
- Use competition experiments with isotopic labeling (e.g., ³⁵S) to track substitution pathways .
Q. What strategies address contradictory data in biological activity assays involving this compound?
Methodological Answer: Discrepancies in cytotoxicity or receptor binding may arise from:
- Conformational Flexibility: Use molecular docking simulations (e.g., AutoDock Vina) to compare binding poses with rigid analogs .
- Impurity Interference: Validate purity via HPLC-DAD-MS (e.g., detect trace oxidation products like sulfoxides) .
Case Study:
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, C4 and C7 show high electrophilicity in the indole ring .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction trajectories for cross-coupling reactions .
Validation Workflow:
Predict reaction pathways using Gaussian 16 .
Q. What are the challenges in crystallizing this compound, and how are they resolved?
Methodological Answer:
- Low Melting Point (≈100°C): Use slow evaporation in high-boiling solvents (e.g., DMSO) to grow single crystals .
- Polymorphism: Screen solvents (e.g., EtOAc/hexane mixtures) to isolate stable polymorphs .
Crystallographic Data (Example):
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| Dihedral Angle | 13.28° (indole-pyrazole) |
Q. How does the methylsulfanyl group affect photophysical properties?
Methodological Answer:
- UV-Vis Spectroscopy: The sulfur atom introduces a bathochromic shift (λmax ≈ 290 nm) compared to non-sulfanyl analogs (λmax ≈ 270 nm) .
- Fluorescence Quenching: Heavy atom effect (S) reduces quantum yield (Φ < 0.1) .
Experimental Protocol:
- Measure absorbance in anhydrous CH₂Cl₂ to avoid solvent artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
